(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione
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Overview
Description
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione, also known as 1-Fluoro-3-[(R)-1-methylpiperidin-2,6-dione, is a chemical compound used in scientific research. It is a derivative of thalidomide, a drug that was initially developed as a sedative but was later discovered to have teratogenic effects. Thalidomide and its derivatives have been found to have various biological activities, including anti-inflammatory, immunomodulatory, and anti-angiogenic effects.
Mechanism Of Action
The mechanism of action of (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione is not fully understood. It is believed to act by inhibiting the production of certain cytokines and chemokines that are involved in the inflammatory response. It may also inhibit the activity of certain enzymes involved in angiogenesis.
Biochemical And Physiological Effects
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the expression of adhesion molecules involved in leukocyte recruitment. It has also been found to inhibit the activity of certain enzymes involved in angiogenesis, such as matrix metalloproteinases.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione in lab experiments is that it is a derivative of thalidomide, which has been extensively studied and has a well-established safety profile. Another advantage is that it has been found to have various biological activities, making it a useful tool for investigating the mechanisms of inflammation, angiogenesis, and other processes. One limitation of using (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research involving (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione. One direction is to investigate its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its anti-angiogenic effects and its potential use in the treatment of cancer. Further research is also needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione can be synthesized from thalidomide by reacting it with 1-fluoroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione has been used in various scientific research studies. It has been found to have anti-inflammatory and immunomodulatory effects and has been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been studied for its anti-angiogenic effects and its potential use in the treatment of cancer.
properties
IUPAC Name |
(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FN2O2/c1-3(8)5-7(12)9-4(2)6(11)10-5/h3-5H,1-2H3,(H,9,12)(H,10,11)/t3-,4+,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVYNGAMCFIOCV-WISUUJSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)[C@@H](C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6S)-3-[(1R)-1-Fluoroethyl]-6-methylpiperazine-2,5-dione |
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